

A Technical Guide to the Isotopic Purity and Labeling Position of Dapagliflozin-d4

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Compound of Interest

Compound Name: Dapagliflozin-d4

Cat. No.: B15559266

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity and labeling of **Dapagliflozin-d4**, a deuterated analog of the SGLT2 inhibitor Dapagliflozin. This document is intended for use by researchers, scientists, and drug development professionals who utilize labeled compounds in preclinical and clinical studies.

Dapagliflozin-d4 serves as a crucial internal standard for quantitative bioanalysis by mass spectrometry and as a tracer in metabolic studies.^[1] Its utility is fundamentally dependent on its high isotopic purity and the precise, stable positioning of the deuterium labels.

Chemical Identity and Labeling

- Chemical Name: (2S,3R,4R,5S,6R)-2-(4-Chloro-3-((4-ethoxyphenyl-d4)methyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- CAS Number: 1224234-25-6
- Molecular Formula: C₂₁H₂₁D₄ClO₆
- Molecular Weight: 412.9 g/mol

The deuterium atoms in **Dapagliflozin-d4** are strategically placed on the phenyl ring of the 4-ethoxybenzyl moiety. This positioning is chemically stable and remote from the sites of

metabolic transformation, ensuring that the isotopic label is retained throughout biological processing, a critical requirement for an internal standard.

A Certificate of Analysis for commercially available **Dapagliflozin-d4** typically confirms its structure and indicates a chromatographic purity of greater than 90%.

Isotopic Purity

Isotopic purity is a critical parameter for a deuterated standard, as it directly impacts the accuracy of quantitative analyses. It is defined as the percentage of the deuterated molecule that contains the specified number of deuterium atoms. The isotopic distribution (the relative abundance of d0, d1, d2, d3, and d4 species) is determined by mass spectrometry.

Table 1: Representative Isotopic Purity of **Dapagliflozin-d4**

Isotopic Species	Relative Abundance (%)
d0 (unlabeled)	< 0.1
d1	< 0.5
d2	< 1.0
d3	< 5.0
d4	> 95.0

Note: The data presented in this table is representative and may vary between different batches and suppliers. It is essential to consult the Certificate of Analysis for the specific lot being used.

Labeling Position

The precise location of the deuterium atoms is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, ^1H NMR and ^{13}C NMR are used to verify the absence of signals at the deuterated positions and confirm the overall structure.

The labeling pattern for **Dapagliflozin-d4**, as indicated by its SMILES string, is on the phenyl ring of the ethoxybenzyl group.



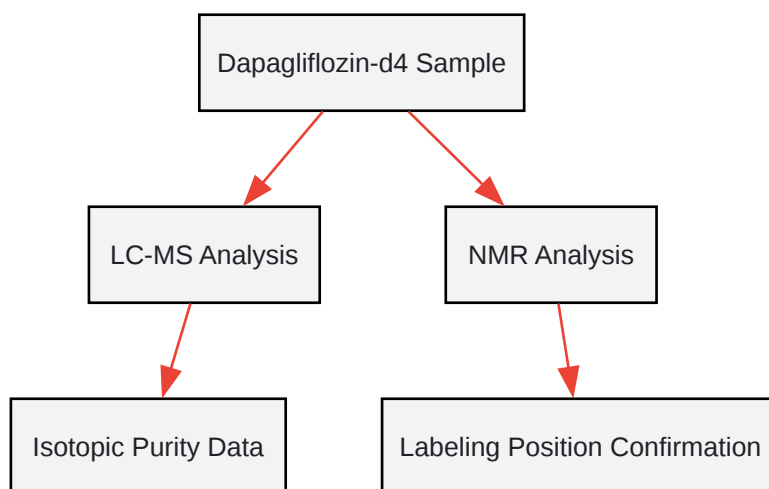
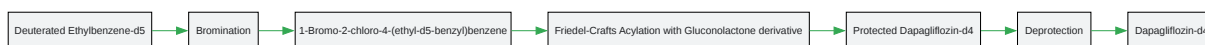
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Caption: Chemical structure of Dapagliflozin with deuterium labels (D) on the phenyl ring of the ethoxybenzyl group.

Experimental Protocols

Synthesis of Dapagliflozin-d4

The synthesis of **Dapagliflozin-d4** follows the established synthetic routes for Dapagliflozin, with the key modification being the use of a deuterated starting material. The labeling pattern suggests that a deuterated precursor for the 4-ethoxybenzyl moiety is required. A plausible route involves the synthesis of deuterated 4-ethoxybenzyl bromide.



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References

- 1. medchemexpress.com [medchemexpress.com]
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